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Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B15549396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing the zwitterionic detergent CHAPS

(3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) for the effective extraction of

membrane proteins from various biological samples. This document outlines the

physicochemical properties of CHAPS, protocols for protein extraction from cultured cells and

tissues, and its application in downstream immunological assays.

Introduction
Membrane proteins are integral to numerous cellular processes, including signal transduction,

molecular transport, and cell adhesion, making them critical targets in drug discovery and

biomedical research. However, their hydrophobic nature poses significant challenges for

extraction and purification while preserving their native conformation and function. CHAPS is a

mild, non-denaturing zwitterionic detergent that is highly effective for solubilizing membrane

proteins.[1][2][3] Its unique structure, featuring a rigid steroidal backbone and a polar head

group, allows it to disrupt lipid-lipid and lipid-protein interactions without causing extensive

protein denaturation.[1] A key advantage of CHAPS is its high critical micelle concentration

(CMC) of 6-10 mM, which facilitates its removal from protein samples via dialysis.[1][4]
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The effectiveness of a detergent in membrane protein extraction is largely dictated by its

physicochemical properties. CHAPS is favored for its ability to preserve the native structure

and function of proteins.[4][5]

Property Value References

Molecular Weight 614.88 g/mol [4]

Critical Micelle Concentration

(CMC)
6 - 10 mM [4]

Micellar Molecular Weight 6,150 Da [4]

Aggregation Number ~10 [4]

Appearance White solid [4]

Solubility
Soluble in water (up to 50

mg/ml)
[4]

Comparison of Common Detergents for Membrane
Protein Extraction
CHAPS is often chosen for its gentle nature compared to other common detergents. The

following table provides a comparative overview.

Property CHAPS Triton X-100
NP-40 (Igepal CA-
630)

Type Zwitterionic Non-ionic Non-ionic

CMC 6-10 mM 0.2-0.9 mM 0.05-0.3 mM

Micelle Size Small Large Large

Denaturing Potential Low Low to moderate Low to moderate

Dialyzable Yes No No
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The yield and activity of extracted membrane proteins can be influenced by the choice of

detergent and the specific protocol used. While optimal conditions are protein-dependent, the

following table summarizes reported extraction efficiencies using CHAPS.

CHAPS
Concentration

Sample Type Observation Reference

1% (w/v)
Cultured Mammalian

Cells

Effective for total

membrane protein

extraction.

[1]

20 mM (~1.2%)
Pea Epicotyl

Microsomes

Optimal for PGA

synthase activity.
[1]

4% (w/v)
Mouse Brain

Membranes

Standard

concentration for 2-DE

analysis.

[6]

3% CHAPS with 1%

LPC

Mouse Brain

Membranes

Showed selective

improvement over 4%

CHAPS alone.

[6]

3% CHAPS with 1%

MEGA 10

Mouse Brain

Membranes

Showed selective

improvement over 4%

CHAPS alone.

[6]

3% CHAPS with 0.5%

LPC & 0.5% MEGA 10

Mouse Brain

Membranes

Additive

improvements in spot

number, density, and

resolution.

[6]

Experimental Protocols
Protocol 1: Extraction of Membrane Proteins from
Cultured Mammalian Cells
This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish

of cultured mammalian cells.[1]
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Materials:

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1

mM EDTA, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. (Prepare fresh before

use).[1][7]

Cell scraper

Pre-chilled 1.5 mL microcentrifuge tubes

Microcentrifuge

Procedure:

Place the 10 cm dish of cells on ice and wash the cell monolayer twice with 5 mL of ice-cold

PBS.[1]

Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.[1]

Incubate the dish on ice for 30 minutes with occasional gentle swirling.[1]

Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5

mL microcentrifuge tube.[1]

Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.[1]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

Carefully transfer the supernatant, containing the solubilized membrane and cytosolic

proteins, to a fresh, pre-chilled microcentrifuge tube.[1][7]

Determine the protein concentration of the extract using a detergent-compatible protein

assay (e.g., BCA assay).[1]

The extracted proteins are now ready for downstream applications or can be stored at -80°C

for long-term storage.[1]
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Protocol 2: Homogenization of Tissues for Membrane
Protein Extraction
This protocol is for the extraction of membrane proteins from tissue samples.[8][9]

Materials:

Tissue sample

Ice-cold CHAPS Buffer with inhibitors (e.g., 50 mM PIPES/HCl pH 6.5, 2 mM EDTA, 0.1%

CHAPS, protease and phosphatase inhibitors).[8]

Mini pestle-homogenizer

Pre-chilled 1.5 mL microcentrifuge tubes

Microcentrifuge

Procedure:

On ice, pulverize approximately 90 µL of tissue and place it in a 1.5 mL round-bottom

microcentrifuge tube.[8][9]

Add 500 µL of ice-cold CHAPS buffer with inhibitors to the pulverized tissue.[8][9]

Homogenize the tissue with a mini pestle-homogenizer using 15 strokes, with each stroke

lasting 3 seconds, on ice.[8][9]

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[8][9]

Carefully remove the supernatant, avoiding the lipid layer, and transfer it to a fresh 1.5 mL

tube.[8][9]

Centrifuge the supernatant again at 12,000 x g for 15 minutes at 4°C.[8][9]

Transfer the final supernatant to a new tube. This fraction contains the extracted proteins

ready for downstream applications like immunoprecipitation.[8][9]
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Protocol 3: Immunoprecipitation of a Membrane Protein
(EGFR) using CHAPS Lysis Buffer
This protocol details the immunoprecipitation of the Epidermal Growth Factor Receptor

(EGFR), a receptor tyrosine kinase, from cells lysed with CHAPS buffer.[1]

Materials:

Cell lysate prepared with CHAPS Lysis Buffer (from Protocol 1)

Anti-EGFR antibody (IP-grade)

Protein A/G magnetic beads or agarose slurry

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPS[1]

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer[1]

Neutralization Buffer: 1 M Tris-HCl, pH 8.5[1]

Microcentrifuge tubes

Rotating wheel or rocker

Procedure:

To 500 µg of pre-cleared cell lysate, add 2-5 µg of anti-EGFR antibody.[1]

Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.[1]

Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2

hours at 4°C on a rotating wheel.[1]

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (for agarose beads) or by

using a magnetic stand (for magnetic beads).[1]

Carefully remove and discard the supernatant.[1]
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Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the

beads and discard the supernatant.[1]

After the final wash, carefully remove all residual wash buffer.[1]

To elute the protein, add 50 µL of Elution Buffer (Glycine-HCl) and incubate for 5-10 minutes

at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a

fresh tube containing 5 µL of Neutralization Buffer.[1]

Alternatively, resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and boil for 5

minutes to elute.[1]

The eluted sample is ready for analysis by Western blotting.[1]

Visualizations
Mechanism of Membrane Protein Solubilization by
CHAPS
The following diagram illustrates how CHAPS micelles extract membrane proteins from the lipid

bilayer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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